5-Methyl-1H-indole-3-carbonitrile
Overview
Description
YKL-05-124 is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has garnered significant attention due to its ability to induce cell cycle arrest and inhibit gene expression driven by the E2F family of transcription factors. YKL-05-124 is particularly notable for its high selectivity for CDK7 over other cyclin-dependent kinases, making it a valuable tool in cancer research and potential therapeutic applications .
Mechanism of Action
Target of Action
5-Methyl-1H-indole-3-carbonitrile, also known as 3-Cyano-5-methylindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YKL-05-124 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.
Industrial Production Methods
While specific industrial production methods for YKL-05-124 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
YKL-05-124 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups that enhance the compound’s activity or selectivity.
Scientific Research Applications
YKL-05-124 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of CDK7 in various chemical pathways and reactions.
Biology: Helps in understanding the cell cycle regulation and the role of CDK7 in gene expression.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to induce cell cycle arrest and inhibit tumor growth.
Industry: Potential applications in the development of new drugs and therapeutic strategies targeting CDK7.
Comparison with Similar Compounds
Similar Compounds
THZ1: Another CDK7 inhibitor with a similar mechanism of action but different selectivity and potency profiles.
SNS-032: A broader CDK inhibitor that targets multiple cyclin-dependent kinases, including CDK2, CDK7, and CDK9.
Flavopiridol: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK4, CDK6, and CDK9.
Uniqueness of YKL-05-124
YKL-05-124 stands out due to its high selectivity for CDK7 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its irreversible binding to CDK7 ensures prolonged inhibition, which can be advantageous in therapeutic settings .
Properties
IUPAC Name |
5-methyl-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYBYFWPOTTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598984 | |
Record name | 5-Methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-13-6 | |
Record name | 5-Methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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